

Solubility of Bergapten-d3 in various organic solvents

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Compound of Interest

Compound Name: *Bergapten-d3*

Cat. No.: *B15553544*

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Technical Guide: Solubility Profile of Bergapten-d3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Bergapten-d3** in various organic solvents. Given that **Bergapten-d3** is a deuterium-labeled analog of Bergapten, its solubility characteristics are expected to be nearly identical to the parent compound.^{[1][2]} **Bergapten-d3** is primarily utilized as a stable isotope-labeled internal standard for the precise quantification of Bergapten in biological samples during analytical and pharmacokinetic studies using mass spectrometry and liquid chromatography.^[1]

The data and protocols presented herein are foundational for researchers working on formulation development, analytical method validation, and various biomedical research applications involving this compound.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for Bergapten (5-Methoxypsoralen), the non-deuterated parent compound of **Bergapten-d3**. These values serve as a primary reference for estimating the solubility of **Bergapten-d3**.

Table 1: Solubility of Bergapten in Organic Solvents

Solvent	Solubility	Concentration (g/L)	Reference
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	~30 g/L	[3]
Dimethylformamide (DMF)	~30 mg/mL	~30 g/L	[3]
Chloroform	68 g/L	68 g/L	[4]
Ethanol	45 g/L	45 g/L	[4]
Ethanol	~1 mg/mL	~1 g/L	[3]
Ethyl Acetate	32 g/L	32 g/L	[4]
Absolute Alcohol	1 part in 60	~16.7 g/L	[5]
Benzene	Slightly Soluble	Not Quantified	[5][6]
Glacial Acetic Acid	Slightly Soluble	Not Quantified	[5]
Methanol	Slightly Soluble	Not Quantified	[6]

Note: Discrepancies in ethanol solubility values may be attributed to different experimental conditions (e.g., temperature, purity).

Table 2: Solubility of Bergapten in Aqueous and Mixed Solvents

Solvent System	Solubility	Concentration (g/L)	Reference
Water	0.12 g/L (at 25 °C)	0.12 g/L	[4]
Water	5 µg/mL	0.005 g/L	[5]
Aqueous Buffers	Sparingly Soluble	Not Quantified	[3]
1:1 DMF:PBS (pH 7.2)	~0.5 mg/mL	~0.5 g/L	[3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in preclinical development. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[7]

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent, representing a saturated solution in equilibrium with its solid phase.

Methodology:

- **Preparation:** Add an excess amount of **Bergapten-d3** solid to a known volume of the selected organic solvent in a sealed, clear container (e.g., a glass vial). The excess solid is crucial to ensure a saturated state is achieved.
- **Equilibration:** Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for consistent agitation.
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. The undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at high speed followed by filtration through a fine, solvent-compatible filter (e.g., 0.22 µm PTFE).
- **Quantification:**
 - Carefully extract an aliquot of the clear, saturated filtrate.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of the dissolved **Bergapten-d3** using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
 - Calculate the original solubility based on the measured concentration and the dilution factor.

Below is a diagram illustrating the workflow for this experimental protocol.

Workflow for Shake-Flask Solubility Determination

1. Preparation
Add excess Bergapten-d3
to solvent

Establish Equilibrium

2. Equilibration
Agitate at constant temp
(24-72 hours)

Isolate Saturated Solution

3. Phase Separation
Centrifuge and/or filter
to remove solid

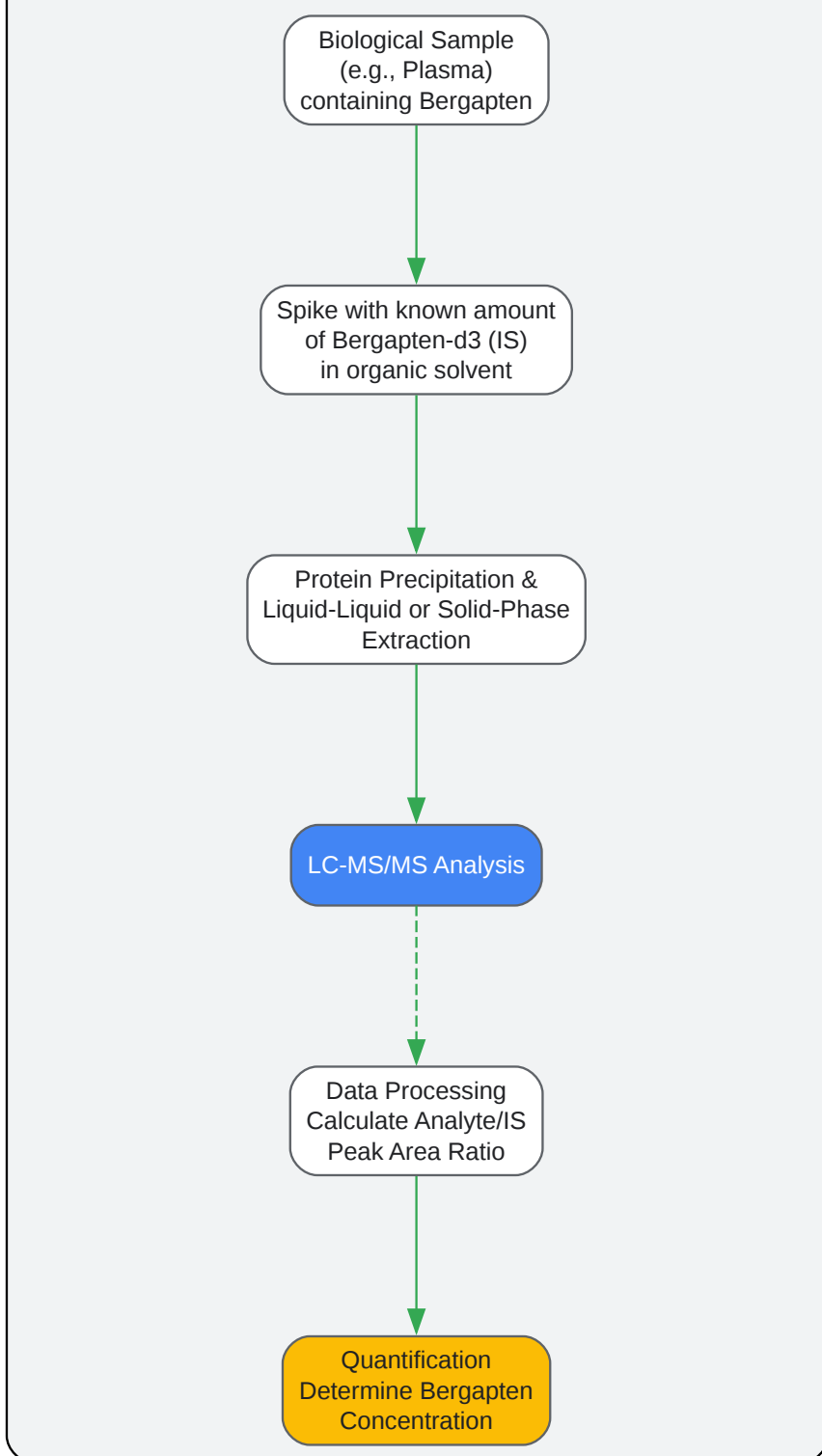
Prepare for Analysis

4. Quantification
Analyze filtrate concentration
(e.g., via HPLC)

Calculate Final Value

Result
Thermodynamic Solubility
(e.g., mg/mL)

Logical Workflow for Bergapten-d3 as an Internal Standard

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